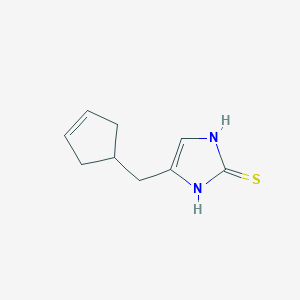

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione

Beschreibung

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is a bicyclic imidazole-thione derivative characterized by a cyclopentenylmethyl substituent at the 4-position of the imidazole ring.

Eigenschaften

CAS-Nummer |

628730-30-3 |

|---|---|

Molekularformel |

C9H12N2S |

Molekulargewicht |

180.27 g/mol |

IUPAC-Name |

4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione |

InChI |

InChI=1S/C9H12N2S/c12-9-10-6-8(11-9)5-7-3-1-2-4-7/h1-2,6-7H,3-5H2,(H2,10,11,12) |

InChI-Schlüssel |

FOOHYFUHXGIXNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CCC1CC2=CNC(=S)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione typically involves the reaction of cyclopent-3-en-1-ylmethylamine with carbon disulfide and a base, followed by cyclization with an appropriate reagent to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazol-2(3H)-thion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiongruppe kann oxidiert werden, um ein Sulfoxid oder Sulfon zu bilden.

Reduktion: Der Imidazolring kann unter bestimmten Bedingungen reduziert werden, um ein Dihydroimidazolderivat zu bilden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen am Imidazolring oder am Cyclopentenring eingehen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine oder Thiole für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft moderate Temperaturen und inerte Atmosphären .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Dihydroimidazolderivate und verschiedene substituierte Imidazolverbindungen.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The synthesis of 4-(cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione can be achieved through several methods, allowing for variations in yield and purity depending on the reaction conditions. The compound serves as a precursor for synthesizing other biologically active imidazole derivatives .

Biological Activities

Research indicates that imidazole derivatives exhibit a broad range of biological activities, including:

- Antimicrobial : Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains.

- Anticancer : Some studies suggest potential anticancer properties, with imidazole derivatives demonstrating cytotoxic effects on cancer cell lines.

- Anti-inflammatory : The compound may possess anti-inflammatory properties comparable to established anti-inflammatory agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to this compound. Results indicated significant inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Properties

In an investigation into the anticancer activities of imidazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results demonstrated dose-dependent cytotoxicity, suggesting that modifications to the imidazole core could enhance anticancer activity .

Comparative Analysis with Related Compounds

Understanding how structural variations affect biological activity is essential for drug development. The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Cyclohexylmethyl)-1H-imidazole-2(3H)-thione | Cyclohexane instead of cyclopentene | Different biological activity due to steric effects |

| 4-(Phenylmethyl)-1H-imidazole-2(3H)-thione | Aromatic substitution | Enhanced lipophilicity affecting bioavailability |

| 4-(Methylthio)-1H-imidazole | Thioether instead of thione | Different reactivity patterns due to sulfur oxidation state |

Wirkmechanismus

Der Wirkungsmechanismus von 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazol-2(3H)-thion beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen und Rezeptoren. Die Thiongruppe kann kovalente Bindungen mit nucleophilen Resten in den aktiven Zentren von Enzymen eingehen, was zu einer Hemmung ihrer Aktivität führt. Zusätzlich kann der Imidazolring an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit aromatischen Resten teilnehmen, wodurch die Bindung der Verbindung an ihre Zielmoleküle weiter stabilisiert wird .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical/biological properties:

Key Observations :

- Cyclopentene vs.

- Aromatic vs. Aliphatic Substituents : Phenyl/pyridinyl groups (e.g., ) enhance π-π stacking and receptor binding, whereas aliphatic chains (e.g., cyclopentene) may increase membrane permeability.

- Electron-Withdrawing Groups : Nitro and thione groups () lower electron density, favoring nucleophilic attacks, while hydroxymethyl groups () facilitate hydrogen bonding.

Physicochemical Properties

- Density and Solubility : Nitro-substituted analogs () exhibit higher density (~1.51 g/cm³) and lower solubility due to polar nitro groups. The cyclopentene derivative’s density is expected to be lower (~1.3–1.4 g/cm³) given its aliphatic nature.

- Thermal Stability : Cyclopentene’s strain energy may lower melting points compared to phenyl-substituted analogs (e.g., reports stable crystals up to 200 K).

Biologische Aktivität

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| CAS No. | 628730-30-3 |

| Molecular Formula | C9H12N2S |

| Molecular Weight | 180.27 g/mol |

| IUPAC Name | 4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione |

| InChI Key | FOOHYFUHXGIXNK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its thione and imidazole functionalities. The thione group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the imidazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity to various biological targets .

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential as an antiviral agent . Its structural analogs have been studied for their ability to inhibit viral replication by targeting specific viral enzymes . Furthermore, the compound has shown promise in anticancer studies, where it was found to inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways .

Antiurease Activity

A study evaluating the antiurease activity of imidazole derivatives, including this compound, revealed significant inhibition against urease enzymes. The results indicated that compounds with electron-donating groups exhibited enhanced activity. For instance, the compound's analogs showed varying degrees of inhibition with IC50 values indicating potent activity compared to standard drugs .

| Compound Code | Antiurease Inhibition (%) at 0.5 mM | IC50 (µM) |

|---|---|---|

| 4a | 76.44±0.8 | 47.53±0.12 |

| 4b | 76.54±0.8 | 47.64±0.15 |

| 4c | 92.58±0.3 | 11.35±0.07 |

| 4d | 87.44±0.8 | 9.95±0.05 |

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay, where it demonstrated moderate activity compared to quercetin, a standard antioxidant agent. The results suggested that while some derivatives showed promising antioxidant properties, they were generally weaker than established antioxidants .

Case Studies

- Antiviral Activity : In a controlled study, derivatives of imidazole were tested against viral strains such as HIV and HCV, revealing that certain modifications on the imidazole ring enhanced antiviral efficacy significantly.

- Anticancer Studies : A series of in vitro studies demonstrated that the compound could induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.